molecular formula C28H26N2O5 B1671757 Imiglitazar CAS No. 250601-04-8

Imiglitazar

Katalognummer B1671757
CAS-Nummer: 250601-04-8
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: ULVDFHLHKNJICZ-QCWLDUFUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The IUPAC name for Imiglitazar is (4E)-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methoxyimino]-4-phenylbutanoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .

Wissenschaftliche Forschungsanwendungen

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Imiglitazar, identified as a PPAR agonist, plays a significant role in metabolic regulation. It alters the body's energy substrate preference from glucose to lipids, contributing to the reduction of blood glucose levels. This mechanism is crucial in the context of diabetes mellitus treatment, as it aids in controlling hyperglycemia and insulin resistance. Imiglitazar, along with other PPAR agonists like tesaglitazar and muraglitazar, demonstrates the potential to mitigate short- and long-term complications of diabetes, including micro-and macroangiopathy and atherosclerosis, caused by cholesterol deposition. The review by Adeghate, Adem, Hasan, Tekes, and Kalasz (2011) elaborates on the medicinal chemistry and actions of dual and pan PPAR modulators like imiglitazar and highlights its role in improving the metabolic profile in diabetic conditions (Adeghate, Adem, Hasan, Tekes, & Kalasz, 2011).

Potential Role in COVID-19 Treatment

In the search for effective treatments against COVID-19, imiglitazar has emerged as a potential candidate. Sharma et al. (2021) conducted a study screening drug databases against the main protease of SARS-CoV-2, identifying imiglitazar as the most active compound against the wild type of the main protease. This suggests imiglitazar's potential utility in developing treatments for COVID-19 (Sharma, Abohashrh, Baig, Dong, Alam, Ahmad, & Irfan, 2021).

Safety And Hazards

Imiglitazar causes hepatotoxicity and has never been marketed . The development of numerous PPAR dual/pan agonists has been abandoned because of their serious side effects .

Eigenschaften

IUPAC Name

(4E)-4-[[4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]phenyl]methoxyimino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c1-20-26(29-28(35-20)23-10-6-3-7-11-23)19-33-24-14-12-21(13-15-24)18-34-30-25(16-17-27(31)32)22-8-4-2-5-9-22/h2-15H,16-19H2,1H3,(H,31,32)/b30-25+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVDFHLHKNJICZ-QCWLDUFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CON=C(CCC(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=C(C=C3)CO/N=C(\CCC(=O)O)/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870280
Record name Imiglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imiglitazar

CAS RN

250601-04-8
Record name Imiglitazar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250601048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imiglitazar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12511
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imiglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7244710F59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imiglitazar
Reactant of Route 2
Imiglitazar
Reactant of Route 3
Imiglitazar
Reactant of Route 4
Imiglitazar
Reactant of Route 5
Imiglitazar
Reactant of Route 6
Reactant of Route 6
Imiglitazar

Citations

For This Compound
96
Citations
H Pingali, M Jain, S Shah, P Patil, P Makadia… - Bioorganic & medicinal …, 2008 - Elsevier
… Having felt encouraged with these results and in urge of potent and highly selective PPARα agonist we then synthesized the compounds 13a–c taking this time Imiglitazar as initial lead. …
Number of citations: 13 www.sciencedirect.com
E Adeghate, A Adem, MY Hasan, K Tekes… - The Open Medicinal …, 2011 - ncbi.nlm.nih.gov
… However, agonists (ligands) of PPAR-beta/delta receptors, such as tesaglitazar, muraglitazar, ragaglitazar, imiglitazar, aleglitazar, alter the body's energy substrate preference from …
Number of citations: 73 www.ncbi.nlm.nih.gov
C Kalliora, K Drosatos - Journal of cardiovascular pharmacology, 2020 - ncbi.nlm.nih.gov
… 35 imiglitazar, and tesaglitazar trials, 36 due to carcinogenicity in rodent toxicity models, elevated creatinine levels in serum, and cardiac dysfunction, respectively. Imiglitazar … Imiglitazar …
Number of citations: 13 www.ncbi.nlm.nih.gov
T Sharma, M Abohashrh, MH Baig, JJ Dong… - Saudi journal of …, 2021 - Elsevier
… The study found Imiglitazar, was found to be the most active compound against the wild type of Mpro. While PF-03715455 (Y54C), Salvianolic acid A (N142S and T190I), and …
Number of citations: 22 www.sciencedirect.com
P Balakumar, M Rose, SS Ganti, P Krishan… - Pharmacological …, 2007 - Elsevier
Cardiovascular disorders are the major cause of mortality in patients of diabetes mellitus. Peroxisome proliferator activated receptors (PPARs) are ligand-activated transcription factors …
Number of citations: 264 www.sciencedirect.com
LM Velez, GA Abruzzese… - Current pharmaceutical …, 2013 - ingentaconnect.com
Fuel sensors such as glucose, insulin or leptin, are known to be directly involved in the regulation of fertility at each level of the hypothalamic-pituitary-gonadal axis. The discovery of the …
Number of citations: 35 www.ingentaconnect.com
T Kroon, M Harms, S Maurer, L Bonnet… - Molecular …, 2020 - Elsevier
… Aleglitazar and imiglitazar both resulted in a 50-fold Ucp1 induction, whereas reglitazar, … dual PPARα/γ activators, except imiglitazar, significantly induced UCP1 in human preadipocytes …
Number of citations: 50 www.sciencedirect.com
MS Hedrington, SN Davis - Expert Opinion on Investigational …, 2014 - Taylor & Francis
Introduction: The increasing prevalence of diabetes, with no cure on the horizon, continues to provide biopharmaceutical companies with an incentive to develop novel therapies and …
Number of citations: 26 www.tandfonline.com
MB Oleksiewicz, J Southgate, L Iversen, FL Egerod - PPAR research, 2008 - hindawi.com
Despite clinical promise, dual-acting activators of PPAR and (here termed PPAR + agonists) have experienced high attrition rates in preclinical and early clinical development, due to …
Number of citations: 49 www.hindawi.com
P Raval, M Jain, A Goswami, S Basu, A Gite… - Bioorganic & medicinal …, 2011 - Elsevier
In an effort to develop safe and efficacious compounds for the treatment of metabolic disorders, novel thiophene substituted oxazole containing α-alkoxy-phenylpropanoic acid …
Number of citations: 28 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.